N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Description
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a 1,3,4-thiadiazole derivative characterized by a 3-methylphenyl substituent at the 5-position of the thiadiazole ring and a 3-phenylpropanamide side chain. This scaffold is of interest due to the versatility of the 1,3,4-thiadiazole core, which is known for diverse biological activities, including enzyme inhibition and antimicrobial properties .
Properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-6-5-9-15(12-13)17-20-21-18(23-17)19-16(22)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXPJCZAWHCJGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide typically involves the following steps:
Formation of 3-methylphenyl-1,3,4-thiadiazol-2-amine: This is achieved by reacting 3-methylbenzenamine with carbon disulfide and hydrazine hydrate under acidic conditions.
Coupling with 3-phenylpropanoyl chloride: The resulting 3-methylphenyl-1,3,4-thiadiazol-2-amine is then reacted with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Chemical Reactions Analysis
Types of Reactions: N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the phenyl ring or the thiadiazole ring can produce a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Derivatives with substituted groups on the phenyl or thiadiazole rings.
Scientific Research Applications
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of inflammatory and infectious diseases.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of inflammatory processes.
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
The substituents on the 1,3,4-thiadiazole ring significantly influence physical properties such as melting points and synthetic yields. A comparison of key analogs is summarized below:
Key Observations :
- Electron-Withdrawing Groups : Chlorobenzyl-substituted analogs (e.g., 5e, 5j) exhibit higher melting points (132–140°C), likely due to enhanced intermolecular interactions (e.g., dipole-dipole) .
- Alkyl vs.
- Methoxy Group Impact : The 4-methoxybenzyl analog () may exhibit improved solubility over the target’s 3-methylphenyl group due to the methoxy group’s polarity .
Yield Comparison :
Agrochemicals () :
- Tebuthiuron: A 1,3,4-thiadiazole urea derivative with a tert-butyl group acts as a herbicide, highlighting the role of nonpolar substituents in agrochemical activity .
- Target Compound : The 3-methylphenyl group may favor pharmaceutical over agrochemical applications due to aromatic pharmacophores.
Kinase Inhibitors () :
- Compound 7: A thioether-linked analog (N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide) inhibits CDK5/p25, a target in neurodegenerative diseases . The target compound’s simpler structure lacks the p-tolylamino moiety, which may reduce specificity for kinase targets.
Spectral and Electronic Properties
- NMR Shifts : reports δ 3.4 ppm (CH₂) and δ 7.5–8.2 ppm (aromatic H) for a triazole-thiadiazole hybrid . The target compound’s 3-methylphenyl group may upfield-shift aromatic protons due to electron-donating effects.
- Sulfur vs. Oxygen : Thiadiazoles (S-containing) exhibit greater electron-withdrawing capacity and metabolic stability compared to oxadiazoles (–10), making them preferable in drug design .
Biological Activity
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a compound derived from the 1,3,4-thiadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 366.48 g/mol. The compound features a thiadiazole ring that contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiadiazole Derivative A | SK-MEL-2 | 4.27 |
| Thiadiazole Derivative B | MCF-7 | 0.28 |
| Thiadiazole Derivative C | A549 | 0.52 |
These findings suggest that modifications in the substituents on the thiadiazole ring can enhance anticancer activity, with specific focus on the nature of the substituents affecting efficacy against different cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of thiadiazoles exhibit considerable antibacterial and antifungal activities.
| Compound | Activity Type | Organism | Result |
|---|---|---|---|
| QNM-14 | Antibacterial | E. coli | Active |
| QNM-11 | Antifungal | S. aureus | Active |
| QNM-5 | Antifungal | C. albicans | Active |
In particular, the presence of specific functional groups has been correlated with enhanced activity against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
Thiadiazole derivatives have been investigated for their ability to inhibit monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism. Some compounds in this class have demonstrated potent inhibitory effects.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| Compound A | 0.060 ± 0.002 | Not tested |
| Compound B | 0.241 ± 0.011 | Not tested |
These results indicate that structural modifications can lead to significant variations in enzyme inhibition potency .
Case Studies
- Anticancer Study : A recent study evaluated a series of thiadiazole derivatives for their anticancer properties against various cell lines. The results indicated that certain substitutions on the thiadiazole ring significantly improved the compounds' cytotoxic effects.
- Antimicrobial Evaluation : Another investigation focused on the synthesis of new thiadiazole derivatives and their antimicrobial activities against a range of pathogenic bacteria and fungi. The findings highlighted that some derivatives showed promising results comparable to conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
